molecular formula C8H8O3 B1330596 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one CAS No. 72150-22-2

4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one

Cat. No. B1330596
CAS RN: 72150-22-2
M. Wt: 152.15 g/mol
InChI Key: KIAQKKYOUVIGII-UHFFFAOYSA-N
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Description

The compound 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one is a chemical structure that has been the subject of various synthetic and structural studies. It is a derivative of tricyclic compounds that have been explored for their unique chemical properties and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 10-oxatricyclo[5.2.1.0(2,6)]decadienones involves tosylmethylation of a furan derived cyclo-adduct followed by O-ethylation and subsequent displacement reactions . Additionally, the synthesis of diepoxytricyclo[5.2.1.0(2,6)]decane isomers has been achieved through partial epoxidation and further oxidation or addition reactions . These synthetic routes provide insights into the methodologies that could potentially be applied to the synthesis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one has been investigated using various analytical techniques. For example, the crystal structure of a dioxatricyclo compound was determined by X-ray single crystal diffraction, revealing its triclinic space group and confirming the stereochemistry of the adduct . These studies are crucial for understanding the three-dimensional arrangement of atoms in the molecule and the implications for its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of similar tricyclic dioxatricyclo compounds has been explored through experimental and theoretical studies. Ab initio molecular orbital and experimental pi-selectivities of hydride additions to related compounds have been described, supporting anti-selectivities in reactions, which align with experimental findings . These analyses provide a foundation for understanding the chemical behavior of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one in various reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tricyclic dioxatricyclo compounds are influenced by their molecular structure. The experimental and computational studies provide insights into the electrostatic interactions and electron donation effects within the molecule . These properties are essential for predicting the solubility, stability, and reactivity of the compound in different environments.

properties

IUPAC Name

4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-8-7-4(3-10-8)5-1-2-6(7)11-5/h1-2,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAQKKYOUVIGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C=CC(C2C(=O)O1)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00317983
Record name 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one

CAS RN

72150-22-2
Record name 72150-22-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=323756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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